![molecular formula C16H13N3O4S B2925120 N-(4-(2,3-二氢苯并[b][1,4]二噁英-6-基)噻唑-2-基)-3-甲基异恶唑-5-甲酰胺 CAS No. 930733-09-8](/img/structure/B2925120.png)

N-(4-(2,3-二氢苯并[b][1,4]二噁英-6-基)噻唑-2-基)-3-甲基异恶唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

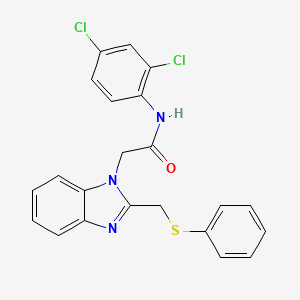

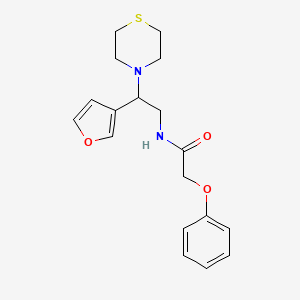

The compound is a complex organic molecule with several functional groups, including a dihydrobenzo[b][1,4]dioxin ring, a thiazole ring, and an isoxazole ring. These types of structures are often found in pharmaceuticals and other biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the isoxazole ring is a heterocycle that can participate in various chemical reactions. Similarly, the thiazole ring can also be involved in various chemical transformations .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be determined experimentally. These properties can be influenced by factors such as the functional groups present and the overall structure of the molecule .科学研究应用

Antibacterial Agents

Compounds containing the 1,4-benzodioxin moiety have been studied for their antibacterial properties. The integration of this structure into new molecules has shown potential in inhibiting bacterial biofilm formation, which is crucial in combating antibiotic resistance. Specifically, derivatives of this compound have demonstrated effectiveness against pathogenic strains like Escherichia coli and Bacillus subtilis, indicating their potential as novel antibacterial agents .

Hemolytic Activity

The hemolytic activity of these compounds is an important consideration in their application as drugs. Studies have shown that some derivatives exhibit mild cytotoxicity, suggesting they could be used safely as antibacterial agents without causing significant damage to red blood cells .

Anti-inflammatory Applications

Sulfonamide and benzodioxane fragments, which are present in this compound, have been associated with anti-inflammatory properties. This suggests potential applications in the treatment of inflammatory diseases, where controlling inflammation is a key therapeutic goal .

Antifungal and Antimicrobial Uses

The sulfonamide group in these compounds is known for its antifungal and antimicrobial effects. This makes them valuable in the pharmaceutical industry for the development of treatments against a variety of fungal and microbial infections .

Anti-protozoal Properties

Sulfonamide derivatives have also been reported to possess anti-protozoal properties, making them candidates for the treatment of diseases caused by protozoan parasites .

CNS-related Activity

Some derivatives of this compound have shown central nervous system (CNS) activity, which could be explored for the development of drugs targeting CNS disorders .

Anti-hepatotoxic Potential

The benzodioxane moiety is recognized for its anti-hepatotoxic (liver-protecting) capabilities. Compounds with this structure, such as silymarin, have demonstrated significant potential in protecting the liver from toxic substances and could be a basis for developing new hepatoprotective drugs .

Cardiovascular Applications

Derivatives containing the benzodioxane ring have been identified to assist in lowering blood pressure over extended periods. This indicates possible applications in the management of hypertension and other cardiovascular conditions .

作用机制

Target of Action

The compound, also known as N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide, primarily targets cholinesterase enzymes . These enzymes play a crucial role in nerve function, and their inhibition is a common therapeutic strategy for treating Alzheimer’s disease .

Mode of Action

The compound interacts with its targets, the cholinesterase enzymes, by inhibiting their activity . This inhibition results in an increase in the concentration of acetylcholine, a neurotransmitter, in the brain. The increased acetylcholine levels can help improve cognitive function in Alzheimer’s patients .

Biochemical Pathways

The compound affects the cholinergic pathway, specifically the hydrolysis of acetylcholine by cholinesterase enzymes . By inhibiting these enzymes, the compound prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the brain .

Pharmacokinetics

These properties can impact the bioavailability of the compound, influencing its therapeutic effectiveness .

Result of Action

The primary molecular effect of the compound’s action is the inhibition of cholinesterase enzymes, leading to increased acetylcholine levels . On a cellular level, this can result in improved nerve function and potentially improved cognitive function in Alzheimer’s patients .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the pH of the environment can affect the compound’s solubility and therefore its absorption and bioavailability . Additionally, factors such as temperature and light exposure can impact the compound’s stability .

安全和危害

未来方向

属性

IUPAC Name |

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O4S/c1-9-6-14(23-19-9)15(20)18-16-17-11(8-24-16)10-2-3-12-13(7-10)22-5-4-21-12/h2-3,6-8H,4-5H2,1H3,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYQOSJIEVYGTOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(E)-4-chlorobut-2-enyl]indole-2,3-dione](/img/structure/B2925037.png)

![3-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]-1-[(4-fluorophenyl)methyl]pyrazole](/img/structure/B2925041.png)

![4-[2-[[4-(3,5-Dimethylphenyl)-3-oxopyrazin-2-yl]amino]ethyl]benzenesulfonamide](/img/structure/B2925042.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-(phenylthio)propanamide](/img/structure/B2925043.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2925052.png)

![2-(4-(isopropylthio)phenyl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2925058.png)